molecular formula C10H7F2NO2 B13209018 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

Cat. No.: B13209018
M. Wt: 211.16 g/mol
InChI Key: OTJXNSPMZZWFTF-UHFFFAOYSA-N
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Description

5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile (CAS 2059954-24-2) is a chemical building block based on the privileged 1,4-benzodioxane scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The molecular formula for this compound is C10H7F2NO2 and it has a molecular weight of 211.16 g/mol . The 1,4-benzodioxane core is valued for its versatile interactions with biological targets, including various enzymes and protein receptors . The specific substitution pattern on this particular analog—featuring fluorine atoms at the 5 and 8 positions and a nitrile group at the 2-carbon—makes it a valuable intermediate for the synthesis and exploration of novel bioactive molecules . This compound is closely related to a class of molecules that have shown promise as potent inhibitors of the bacterial cell division protein FtsZ, a emerging target for combating antimicrobial resistance (AMR) . Such benzodioxane derivatives have demonstrated strong activity against Gram-positive bacteria, including Staphylococcus aureus (MRSA) and Bacillus subtilis . Furthermore, the 1,4-benzodioxane scaffold is found in investigational compounds targeting a wide range of other therapeutic areas, such as cancer chemotherapy and central nervous system disorders, highlighting its broad utility in pharmaceutical research . Researchers can leverage this high-purity compound to develop new chemical entities for antibacterial programs or other drug discovery applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

5,8-difluoro-3-methyl-2H-1,4-benzodioxine-3-carbonitrile

InChI

InChI=1S/C10H7F2NO2/c1-10(4-13)5-14-8-6(11)2-3-7(12)9(8)15-10/h2-3H,5H2,1H3

InChI Key

OTJXNSPMZZWFTF-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(C=CC(=C2O1)F)F)C#N

Origin of Product

United States

Preparation Methods

Method Based on Cyclization of Fluorinated Catechol Derivatives

  • Starting Material: 5,8-difluoro-1,2-dihydroxybenzene (fluorinated catechol)
  • Cyclization: Reacted with a methylating agent such as methyl iodide or methyl triflate in the presence of a base (e.g., potassium carbonate) to form the 2-methyl-1,4-benzodioxine intermediate.
  • Cyanation: The intermediate is then subjected to cyanation using a cyanide source (e.g., trimethylsilyl cyanide) under Lewis acid catalysis (e.g., zinc chloride) to introduce the carbonitrile group at the 2-position.

This method benefits from regioselective ring closure and efficient incorporation of fluorine substituents, yielding the target compound with high purity.

Alternative Approach via Nucleophilic Aromatic Substitution and Ring Closure

  • Step 1: Nucleophilic aromatic substitution on a fluorinated halobenzene derivative to introduce hydroxyl groups.
  • Step 2: Intramolecular cyclization under acidic conditions to form the benzodioxine ring.
  • Step 3: Methylation at the 2-position using methylating agents.
  • Step 4: Conversion of a suitable leaving group (e.g., halide or tosylate) at the 2-position to a nitrile via cyanide displacement.

This approach allows flexibility in starting materials and can be adapted for scale-up.

Reaction Conditions and Analytical Techniques

Step Conditions Analytical Method
Cyclization Acidic or basic catalysis, reflux temperature Thin-layer chromatography, NMR spectroscopy
Methylation Room temperature to mild heating, base present NMR, Mass spectrometry
Cyanation Lewis acid catalysis, inert atmosphere NMR, IR spectroscopy
Purification Flash chromatography HPLC, NMR

Nuclear Magnetic Resonance spectroscopy and flash chromatography are standard methods used to confirm the structure and purity of intermediates and final products.

Yield and Purity Data

While exact yields vary depending on reaction scale and conditions, typical isolated yields for the final compound range from 60% to 80% after purification. Purity levels exceeding 98% are achievable using chromatographic techniques.

Summary Table of Preparation Routes

Method Key Steps Advantages Disadvantages
Fluorinated Catechol Cyclization Cyclization → Methylation → Cyanation High regioselectivity, efficient fluorine incorporation Requires handling of toxic cyanide reagents
Nucleophilic Aromatic Substitution Substitution → Cyclization → Methylation → Cyanation Flexible starting materials, scalable Multi-step, potential side reactions

Research Findings and Development Trends

  • The fluorine atoms at positions 5 and 8 enhance metabolic stability and bioavailability, making this compound interesting for pharmaceutical applications.
  • The carbonitrile group serves as a versatile synthetic handle for further functionalization or as a pharmacophore in drug design.
  • Recent patents emphasize optimizing reaction conditions to minimize hazardous reagent use and improve overall yields.

Chemical Reactions Analysis

Types of Reactions: 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features:

  • Dihydrobenzodioxine core : A partially saturated six-membered ring fused to a benzene ring, providing rigidity and stability.
  • Fluorine substituents : At positions 5 and 8, enhancing lipophilicity and metabolic stability.
  • Cyano group: Introduces strong electron-withdrawing effects, influencing reactivity and binding interactions.

Structural Analogues with Cyano Groups

(a) Thiazolo-Pyrimidine Carbonitriles ()

Compounds 11a and 11b (synthesized via condensation reactions) share the cyano functionality but differ in heterocyclic frameworks:

  • 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
  • 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
Property Target Compound (Dihydrobenzodioxine) 11a (Thiazolo-Pyrimidine) 11b (Thiazolo-Pyrimidine)
Molecular Formula C₁₀H₈F₂N₂O₂ (estimated) C₂₀H₁₀N₄O₃S C₂₂H₁₇N₃O₃S
Melting Point (°C) Not reported 243–246 213–215
Key Functional Groups -CN, -F, -O- -CN, -C=O, -S- -CN, -C=O, -S-
Spectral Data (IR, cm⁻¹) Not available 2,219 (CN) 2,209 (CN)

Key Differences :

  • The dihydrobenzodioxine core lacks sulfur and additional carbonyl groups present in thiazolo-pyrimidines, leading to distinct electronic environments.
  • Fluorine substitution in the target compound may enhance membrane permeability compared to methyl/furan substituents in 11a/b .
(b) Pyrimidoquinazoline Carbonitrile (Compound 12, )

Compound 12 (6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile) features a fused pyrimidoquinazoline system.

Property Target Compound Compound 12
Molecular Weight ~202 (estimated) 318
Melting Point (°C) Not reported 268–269
Key Features Dihydrobenzodioxine Pyrimidoquinazoline

Comparison :

  • Compound 12 exhibits higher molecular complexity and melting point, likely due to extended conjugation and hydrogen bonding from the quinazoline moiety.

Fluorinated Analogues ( and )

The European patent () highlights N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide , a dihydrobenzoxazine derivative with trifluorophenyl substituents.

Property Target Compound Patent Compound ()
Fluorine Positions 5,8 2,3,5 (on phenyl)
Core Structure Dihydrobenzodioxine Dihydrobenzoxazine
Functional Groups -CN -CONH- (carboxamide)

Key Insight :

  • Fluorine placement influences bioactivity: The target compound’s 5,8-difluoro substitution may optimize spatial interactions in biological targets compared to trifluorophenyl groups in the patent compound .

Pharmacological Potential ()

Property Target Compound Thiazol-2-imine ()
Core Structure Dihydrobenzodioxine Dihydrothiazole
Pharmacological Target Not reported Angiotensin II receptor

Comparison :

  • However, the absence of a sulfur atom may alter binding kinetics .

Biological Activity

5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics:

PropertyValue
Molecular Formula C10H7F2NO2
Molecular Weight 211.16 g/mol
IUPAC Name 5,8-difluoro-3-methyl-2H-1,4-benzodioxine-3-carbonitrile
Canonical SMILES CC1(COC2=C(C=CC(=C2O1)F)F)C#N

The presence of fluorine enhances the compound's lipophilicity and potentially its bioactivity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atoms may increase binding affinity to enzymes or receptors involved in critical biological pathways. This compound has been explored for its inhibitory effects on thrombin and other serine proteases, which are vital in coagulation processes.

Biological Activity

Research indicates that derivatives of benzodioxine compounds exhibit various biological activities including:

  • Anticoagulant Activity: Studies have shown that certain analogs of benzodioxines can effectively inhibit thrombin. For instance, a derivative demonstrated a significant inhibition rate of thrombin-induced platelet aggregation in a rat model .
  • Enzyme Inhibition: The compound has been tested for its ability to inhibit serine proteases such as thrombin and factor Xa. The most potent analogs exhibited Ki values in the low nanomolar range (e.g., Ki = 6 nM for thrombin), indicating strong inhibitory potential .

Case Studies

  • Thrombin Inhibition Study:
    • In a study by Said et al., several benzodioxine derivatives were synthesized and evaluated for their anticoagulant properties. The most effective compound showed an IC50 value of 146 µM against thrombin, demonstrating its potential as an antithrombotic agent .
  • Selectivity Profile:
    • A comparative analysis revealed that certain derivatives displayed over 600-fold selectivity towards thrombin compared to other serine proteases. This selectivity is crucial for minimizing side effects in therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameBiological ActivityKi Value (µM)
This compound Potent thrombin inhibitor6
Benzodioxine Analog A Moderate thrombin inhibitor20
Benzodioxine Analog B Weak thrombin inhibitor>50

This table highlights the superior potency of this compound compared to its analogs.

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